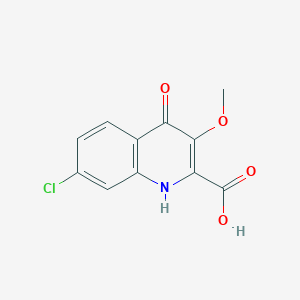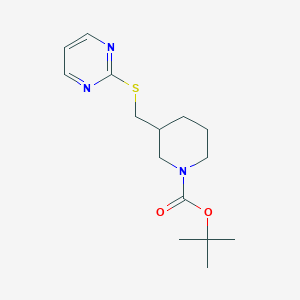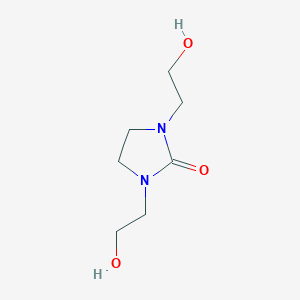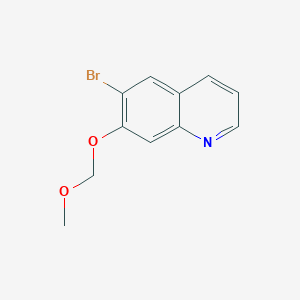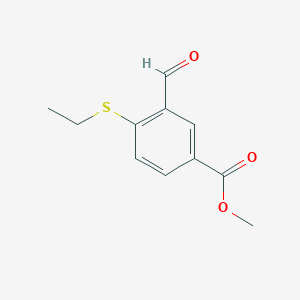
Pyroglutamyl-seryl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyl-seryl-glycinamide is a tripeptide compound composed of pyroglutamic acid, serine, and glycinamide residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-seryl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of pyroglutamic acid to the resin, followed by the addition of serine and glycinamide residues. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups and release the peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyroglutamyl-seryl-glycinamide can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide.
Substitution: The glycinamide residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Hydroxylated serine derivatives.
Reduction: Reduced peptide bonds, potentially leading to peptide fragmentation.
Substitution: Modified peptides with substituted glycinamide residues.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of pyroglutamyl-seryl-glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid residue can enhance the stability of the peptide, while the serine and glycinamide residues contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Triptorelin: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues.
Pyroglutamic Acid: A derivative of glutamic acid, often found in proteins and peptides.
Uniqueness
Pyroglutamyl-seryl-glycinamide is unique due to its specific sequence and combination of residues, which confer distinct biochemical properties. Its stability, binding affinity, and potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
51095-58-0 |
|---|---|
Fórmula molecular |
C10H16N4O5 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1 |
Clave InChI |
SNVCQCDMJFMDFS-WDSKDSINSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


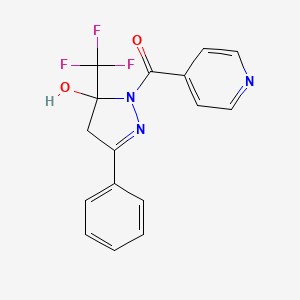



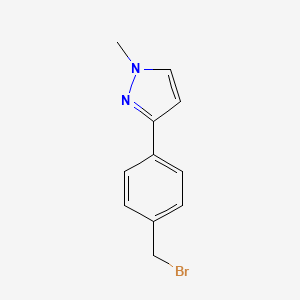
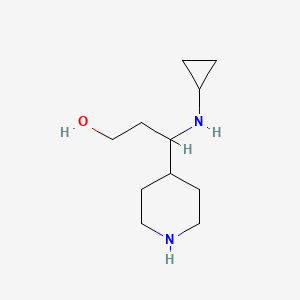
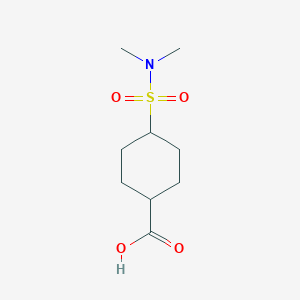
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
